molecular formula C6H8O5 B12053677 (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate CAS No. 718617-86-8

(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate

Cat. No.: B12053677
CAS No.: 718617-86-8
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-ZXZARUISSA-N
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Description

(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is a stereoisomer of oxirane-2,3-dicarboxylate, characterized by its specific (2R,3S) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate typically involves the oxidative esterification of ethylene glycol in methanol. This process can be catalyzed by Au/ZnO catalysts, which have been shown to be highly effective. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of deposition-precipitation methods for catalyst preparation has been found to yield the highest conversion rates and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidative esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The catalysts used in these processes are typically supported on inert materials to enhance their stability and reusability .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert it into diols.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

Scientific Research Applications

(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, thereby altering their function. The pathways involved in these reactions include nucleophilic attack on the oxirane ring, leading to ring opening and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • cis-2,3-Dimethyloxirane
  • trans-2,3-Dimethyloxirane
  • 2,3-Epoxybutane

Uniqueness

(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in stereoselective synthesis and other specialized applications .

Properties

CAS No.

718617-86-8

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

dimethyl (2R,3S)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4+

InChI Key

KAGHUYFLGPUYKE-ZXZARUISSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)C(=O)OC

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC

Origin of Product

United States

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